molecular formula C9H11NO6S B1337594 5-Quinolinesulfonic acid, 8-hydroxy-, dihydrate CAS No. 89614-03-9

5-Quinolinesulfonic acid, 8-hydroxy-, dihydrate

Cat. No. B1337594
CAS RN: 89614-03-9
M. Wt: 261.25 g/mol
InChI Key: SKJGYRFBAVRDEV-UHFFFAOYSA-N
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Description

5-Quinolinesulfonic acid, 8-hydroxy-, dihydrate is a chemical compound that is widely used in scientific research. It is a sulfonic acid derivative of quinoline, which is a heterocyclic aromatic compound. The compound is also known as 8-hydroxyquinoline-5-sulfonic acid dihydrate. It is a white crystalline powder that is soluble in water and ethanol.

Scientific Research Applications

Antifungal Mechanisms and Applications 8-Hydroxy-5-quinolinesulfonic acid derivatives, including clioquinol and its iodinated version, have shown broad antifungal activities. Studies reveal their mechanisms of action against Candida species and dermatophytes, highlighting their ability to damage cell walls and inhibit pseudohyphae formation in C. albicans. These derivatives compromise the cytoplasmic membrane's functional integrity, showcasing their potential in new antifungal drug development (Pippi et al., 2018).

Antifungal Drug Design Further research evaluated 8-hydroxyquinoline derivatives for their antifungal properties, confirming their activity against Candida and dermatophytes. These studies not only highlighted their antifungal spectrum but also investigated their pharmacodynamic characteristics, indicating their potential for antifungal drug design (Pippi et al., 2017).

Coordination Chemistry The coordination chemistry of 8-hydroxyquinoline sulfonate derivatives has also been explored. For example, studies on their coordination with aluminum(III) reveal selectivity and potential for linkage isomerism, providing insights into their complex formation mechanisms and thermodynamic stability (Bai et al., 1988). This research has implications for understanding the chemical behavior of these compounds in various applications, including material science and coordination chemistry.

Electrochemical and Photophysical Studies Electrochemical behaviors of 8-hydroxyquinoline and its sulfonic acid derivatives have been compared, revealing their potential in dimerization processes and their implications for electrochemical applications (Claret et al., 1982). Additionally, the room temperature phosphorescence (RTP) of certain metal chelates of these derivatives has been evaluated for oxygen sensing, demonstrating their stability and sensitivity towards oxygen, which could be useful in developing oxygen sensors (Liu et al., 1994).

Safety and Hazards

8-Hydroxy-5-quinolinesulfonic acid dihydrate is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . It causes serious eye irritation, skin irritation, and may cause respiratory irritation . It is also suspected of causing genetic defects .

Future Directions

While specific future directions for the research and application of 8-Hydroxy-5-quinolinesulfonic acid dihydrate are not available, the broad antifungal spectrum of 8-hydroxyquinolines, combined with the results of the aforementioned study , suggest potential for the development of new drugs .

Mechanism of Action

Target of Action

8-Hydroxyquinoline-5-sulfonic acid dihydrate, also known as 5-Quinolinesulfonic acid, 8-hydroxy-, dihydrate, is a versatile organic compound that has a wide range of uses . It has been found to target both extracellular and intracellular pathogens . The compound has been reported to have a broad spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory activities .

Mode of Action

The compound interacts with its targets through a variety of mechanisms. For instance, it has been reported to inhibit 2OG-dependent histone lysine demethylases (KDM) and fat mass and obesity associated protein (FTO), a 2OG-dependent N-methyl nucleic acid demethylase . It also acts as a ligand of AlkB, which belongs to the Fe (II)/2OG-dependent dioxygenase superfamily and oxidatively demethylates the DNA substrate .

Biochemical Pathways

The compound affects various biochemical pathways. For example, it is an effective broad-spectrum inhibitor of the 2OG oxygenase subfamilies, including nucleic acid demethylases and γ-butyrobetaine hydroxylase . These enzymes play crucial roles in epigenetic processes, and their inhibition can lead to significant downstream effects.

Pharmacokinetics

It is known that the compound is soluble in water , which suggests that it may have good bioavailability

Result of Action

The compound’s action results in a variety of molecular and cellular effects. For instance, its inhibition of 2OG-dependent enzymes can lead to changes in gene expression and cellular metabolism . Additionally, its antimicrobial and anticancer activities suggest that it can kill or inhibit the growth of bacteria and cancer cells .

Action Environment

The action of 8-Hydroxyquinoline-5-sulfonic acid dihydrate can be influenced by various environmental factors. For example, its solubility in water suggests that it may be more effective in aqueous environments Furthermore, its stability and efficacy may be affected by factors such as pH, temperature, and the presence of other substances in the environment

properties

IUPAC Name

8-hydroxyquinoline-5-sulfonic acid;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4S.2H2O/c11-7-3-4-8(15(12,13)14)6-2-1-5-10-9(6)7;;/h1-5,11H,(H,12,13,14);2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKJGYRFBAVRDEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O)S(=O)(=O)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00273979
Record name 5-Quinolinesulfonic acid, 8-hydroxy-, dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00273979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89614-03-9
Record name 5-Quinolinesulfonic acid, 8-hydroxy-, dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00273979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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